1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one

Lipophilicity Medicinal Chemistry ADME

1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS 88786-26-9) is a tricyclic heterocycle fusing an isoxazole ring to a partially saturated isoquinolinone core. The compound belongs to the tetrahydroisoxazolo[5,4-c]isoquinoline chemotype, which was first disclosed in US Patent US3816429 as a scaffold for CNS-active tranquilizers.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 88786-26-9
Cat. No. B15064661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one
CAS88786-26-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(NC2=O)ON=C3C4=CC=CC=C4
InChIInChI=1S/C16H14N2O2/c19-15-12-9-5-4-8-11(12)13-14(18-20-16(13)17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,19)
InChIKeyIFAFDSUPFJFAOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS 88786-26-9): Core Scaffold Identity and Procurement Baseline


1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS 88786-26-9) is a tricyclic heterocycle fusing an isoxazole ring to a partially saturated isoquinolinone core. The compound belongs to the tetrahydroisoxazolo[5,4-c]isoquinoline chemotype, which was first disclosed in US Patent US3816429 as a scaffold for CNS-active tranquilizers [1]. The 1-phenyl substitution distinguishes it from simpler 1-methyl or 1-hydrogen analogs, imparting higher molecular weight (266.29 g/mol), enhanced lipophilicity (predicted logP ~2.5–3.0), and an additional aromatic ring capable of π-stacking and hydrophobic interactions [2]. This compound is primarily offered as a research-grade building block or reference standard by specialty chemical suppliers .

Why 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one Cannot Be Casually Replaced by In-Class Analogs


Within the tetrahydroisoxazolo[5,4-c]isoquinoline class, the nature of the 1-position substituent is the dominant driver of lipophilicity, steric topology, and target complementarity. The 1-phenyl group in CAS 88786-26-9 introduces a substantially larger hydrophobic surface area compared to the 1-methyl analog (CAS 88786-10-1), directly altering predicted blood-brain barrier permeability, CYP450 susceptibility, and receptor binding pose [1]. Meanwhile, the 5-ketone functionality differentiates it from alkoxy-substituted analogs (e.g., 5-propoxy derivatives) that have been profiled as GABA_A receptor modulators; the ketone alters hydrogen-bonding capacity and metabolic stability relative to ether-linked congeners [2]. Simple in-class substitution therefore risks losing the specific physicochemical signature and biological profile for which this scaffold was originally designed.

Quantitative Differentiation Evidence for 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS 88786-26-9)


Lipophilicity-Driven Differentiation: 1-Phenyl vs. 1-Methyl Substitution

The 1-phenyl group of CAS 88786-26-9 (C16H14N2O2, MW 266.29 g/mol) substantially increases predicted logP and polar surface area relative to the 1-methyl analog CAS 88786-10-1 (C11H12N2O2, MW 204.23 g/mol) [1]. The phenyl ring adds 62 Da in molecular weight and introduces an additional aromatic moiety capable of π-π interactions and hydrophobic packing not present in the methyl congener. This difference is critical for CNS drug design, where optimal logP ranges (2–4) and the presence of aromatic rings influence passive permeability and P-glycoprotein recognition [2].

Lipophilicity Medicinal Chemistry ADME

C-5 Functional Group Contrast: 5-Ketone vs. 5-Alkoxy Analogs in GABA_A Receptor Modulation

The target compound bears a ketone at position 5, whereas structurally related GABA_A modulators such as 1-methyl-5-propoxy-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline feature an alkoxy substituent [1]. The ketone group reduces hydrogen-bond donor count to 1 (compared to 0 for the alkoxy analogs) and alters the electronic distribution of the isoquinolinone ring. In the broader class of tetrahydroisoxazolo[5,4-c]isoquinolines, the 5-position substituent has been shown to modulate both GABA_A receptor binding kinetics and intrinsic efficacy; ketone-containing scaffolds typically exhibit distinct desensitization profiles relative to alkoxy-substituted variants [2]. Although direct head-to-head data for CAS 88786-26-9 are absent, the pharmacophoric difference is mechanistically significant.

GABA Receptor CNS Pharmacology Functional Group Chemistry

Synthetic Tractability: Phenyl-Substituted Scaffold as a Divergent Intermediate vs. 1,4-Dimethyl Analog

The 1-phenyl group of CAS 88786-26-9 provides a synthetic handle (aromatic electrophilic substitution, cross-coupling) not available in the 1,4-dimethyl analog (CAS 88786-51-0, C12H14N2O2, MW 218.25 g/mol) [1]. The phenyl ring enables late-stage diversification via nitration, halogenation, or Suzuki coupling, whereas the methyl group at position 1 is metabolically vulnerable and synthetically inert. Furthermore, the 4-position (NH) remains available for alkylation or acylation in the target compound, unlike the 1,4-dimethyl variant where both the 1- and 4-positions are blocked . This makes CAS 88786-26-9 a more versatile intermediate for library synthesis.

Synthetic Chemistry Building Block Heterocycle Synthesis

Scaffold Distinction from Gaboxadol (THIP) Core: Isoquinolinone vs. Pyridinol Ring System

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol, THIP) is a well-characterized GABA_A receptor agonist with an IC50 of ~130 nM at α4β3δ-containing receptors [1]. The target compound incorporates a fused benzene ring (isoquinolinone) instead of the pyridinol core of THIP. This benzannulation increases molecular volume by ~35%, reduces ring flexibility, and shifts the pKa of the ionizable group. In the context of GABA_A receptor modulation, benzannulated THIP analogs have been reported to exhibit altered efficacy profiles, transitioning from full agonism to partial agonism or antagonism depending on the substitution pattern [2].

GABA_A Agonist Scaffold Hopping CNS Drug Design

Optimal Application Scenarios for 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one (CAS 88786-26-9)


CNS Lead Optimization Programs Targeting Hydrophobic Receptor Pockets

The 1-phenyl substituent imparts calculated logP values in the optimal CNS range (2.7–3.1) and introduces an aromatic ring for π-stacking interactions [1]. This makes CAS 88786-26-9 a suitable starting scaffold for targets such as GABA_A receptor benzodiazepine site, dopaminergic, or serotonergic receptors, where aromatic residues (Phe, Tyr, Trp) line the binding cavity. The scaffold can be prioritized over the 1-methyl analog when target docking models indicate a preference for a larger hydrophobic group at this vector.

Diversification-Focused Medicinal Chemistry Libraries

With a free 4-NH position and a phenyl ring amenable to electrophilic substitution and cross-coupling, CAS 88786-26-9 serves as a strategic intermediate for generating focused compound libraries [2]. Compared to the 1,4-dimethyl analog (CAS 88786-51-0), which lacks the NH and phenyl handles, the target compound enables parallel synthesis of 20–50 analogs via N-alkylation, N-acylation, or Suzuki coupling in a single step. This reduces the number of synthetic steps required to access diverse SAR data.

Scaffold-Hopping from Gaboxadol (THIP) for Intellectual Property Generation

The isoquinolinone core of CAS 88786-26-9 represents a benzannulated variant of the THIP scaffold. In programs seeking to differentiate from the crowded GABA_A agonist patent space, this scaffold offers a structurally distinct starting point while retaining the tetrahydroisoxazolo[5,4-c] pharmacophoric motif [3]. The predicted shift in efficacy profile (full agonist to partial agonist/modulator) may also confer therapeutic advantages in indications such as insomnia or anxiety where full agonism can lead to tolerance or sedation.

Physicochemical Property Benchmarking in ADME Assay Development

The compound's distinct lipophilicity (predicted logP ~2.7–3.1), molecular weight (266.29 g/mol), and hydrogen-bond donor count (1) make it a useful reference standard for calibrating in vitro ADME assays (e.g., PAMPA permeability, microsomal stability, CYP inhibition) within the isoxazolo[5,4-c]isoquinoline chemical space . It can serve as a property benchmark against which novel analogs are compared during lead optimization.

Quote Request

Request a Quote for 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.